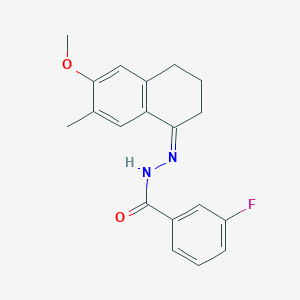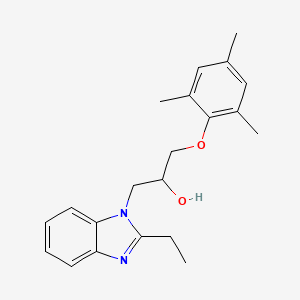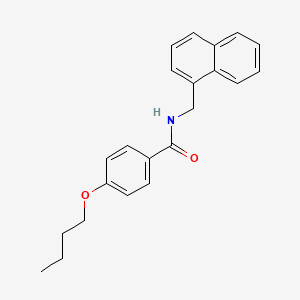![molecular formula C24H26N2O4 B3899694 N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899694.png)
N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea
Descripción general
Descripción
N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea, also known as BPU, is a small molecule that has been extensively studied in recent years for its potential use in cancer treatment. BPU is a urea derivative that has shown promising results in preclinical studies as a potent anti-cancer agent.
Mecanismo De Acción
The mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). This compound has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound is its toxicity. This compound has been shown to be toxic to normal cells as well as cancer cells, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the combination of this compound with other anti-cancer agents to enhance its efficacy. Additionally, the use of this compound in combination with radiation therapy or immunotherapy may also be explored. Finally, the development of targeted drug delivery systems for this compound may help to reduce its toxicity and increase its efficacy.
Aplicaciones Científicas De Investigación
N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
1-[2-(2-benzylphenoxy)ethyl]-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-22-13-12-20(17-23(22)29-2)26-24(27)25-14-15-30-21-11-7-6-10-19(21)16-18-8-4-3-5-9-18/h3-13,17H,14-16H2,1-2H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFTYZYYFOULMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCOC2=CC=CC=C2CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2R*,4S*)-4-hydroxy-1-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3899611.png)

![1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol](/img/structure/B3899627.png)
![ethyl 2-(3-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3899629.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethanol](/img/structure/B3899647.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B3899662.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B3899667.png)

![N-[(4-bromophenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3899684.png)
![2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B3899699.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B3899702.png)
![N'-[(2-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3899713.png)

